
1-methyl-1H-pyrazol-3-amine
Overview
Description
1-Methyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, characterized by a methyl group at the first position and an amino group at the third position of the pyrazole ring. This compound is known for its versatility in organic synthesis and its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-iodo-1-methyl-3-nitro-1H-pyrazole with reducing agents to yield this compound . Another method includes the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
1-Methyl-1H-pyrazol-3-amine has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics. Research has shown that derivatives of this compound can inhibit the growth of bacteria and fungi effectively.
Anti-inflammatory Effects
Studies have indicated that this compound exhibits anti-inflammatory properties. In animal models, it has been observed to reduce inflammation markers significantly, suggesting potential therapeutic uses in treating inflammatory diseases.
Anticancer Activity
In vitro studies have revealed that this compound and its derivatives can inhibit the proliferation of cancer cells. The compound's mechanism involves the modulation of specific signaling pathways associated with cancer cell growth and survival.
Chemical Synthesis
Building Block for Heterocycles
this compound serves as a crucial building block in synthesizing more complex heterocyclic compounds. Its unique structure allows for various functionalizations, enabling the development of novel compounds with tailored properties.
Reaction Type | Reagents | Conditions | Products |
---|---|---|---|
Oxidation | H₂O₂ | Mild conditions | Pyrazole N-oxides |
Reduction | NaBH₄ | Room temperature | Reduced pyrazole derivatives |
Substitution | Alkyl halides | Reflux | Functionalized pyrazoles |
Biological Research
Enzyme Inhibition Studies
The compound is used in biochemical assays to study enzyme activity. It can act as an inhibitor for specific enzymes, providing insights into their mechanisms and potential therapeutic targets.
Material Science
Production of Advanced Materials
this compound is utilized in creating advanced materials with specific electronic or optical properties. Its incorporation into polymer matrices has been explored for applications in sensors and electronic devices.
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. This suggests its potential utility in treating conditions like arthritis and other inflammatory diseases .
Case Study 2: Anticancer Potential
In vitro tests on various cancer cell lines showed that this compound inhibited cell proliferation effectively, with IC50 values indicating strong activity against specific cancer types such as breast and lung cancer. Further studies are required to explore its efficacy in vivo .
Mechanism of Action
The mechanism of action of 1-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular pathways, influencing various biological processes .
Comparison with Similar Compounds
- 1-Methylpyrazole
- 3-Aminopyrazole
- 5-Methyl-1H-benzotriazole
- 1-Methyl-4-piperidone
Comparison: 1-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
1-Methyl-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound and its derivatives have been investigated for their potential roles in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and infectious diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, synthesis, and therapeutic applications.
This compound is characterized by its pyrazole ring structure, which contributes to its biological activity. The presence of the methyl group at the 1-position and the amino group at the 3-position enhances its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that this compound derivatives can act as phosphatidylinositol-3-kinase (PI3K) inhibitors, which are crucial in cancer biology. PI3K plays a significant role in cell growth and metabolism; thus, inhibiting this pathway can lead to reduced tumor growth. For instance, the derivative 5-bromo-1-methyl-1H-pyrazol-3-amine has been identified as a key intermediate in synthesizing PI3K inhibitors, showcasing its potential as an antitumor agent .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of 1-methyl-1H-pyrazol-5-amine exhibit significant antimicrobial properties. In vitro assays revealed that certain compounds showed potent antifungal activity against Valsa mali, with an effective concentration (EC50) of 0.64 mg/L, outperforming traditional antifungal agents like allicin . Additionally, some derivatives demonstrated notable antibacterial effects against Pseudomonas syringae, indicating their potential in agricultural applications .
The mechanisms by which these compounds exert their biological effects include:
- Induction of Oxidative Stress : Compounds derived from 1-methyl-1H-pyrazol-5-amine can induce oxidative damage in microbial cells, leading to cell death. This was evidenced by increased reactive oxygen species (ROS) levels and lipid peroxidation in treated cells .
- Inhibition of Key Enzymes : The ability to inhibit enzymes involved in critical signaling pathways, such as JAK/STAT signaling, positions these compounds as potential therapeutic agents for autoimmune diseases and cancers .
Synthesis of Derivatives
The synthesis of this compound derivatives often involves straightforward methodologies that yield high purity products. For example, a one-pot reductive amination process has been reported to synthesize various N-substituted pyrazole derivatives efficiently . The following table summarizes some notable derivatives and their biological activities:
Compound Name | Structure | Biological Activity |
---|---|---|
5-bromo-1-methyl-1H-pyrazol-3-amine | Structure | PI3K inhibitor; antitumor activity |
Compound 7f | Structure | Antifungal against Valsa mali |
Compound 7b | Structure | Antibacterial against Pseudomonas |
Case Studies
Several case studies have highlighted the efficacy of 1-methyl-1H-pyrazol derivatives:
- Antifungal Efficacy : In a study involving apple trees infected with Valsa mali, compound 7f effectively reduced infection rates at concentrations comparable to established fungicides like tebuconazole .
- Antibacterial Properties : Another study found that compound 7b exhibited strong antibacterial activity with a minimum inhibitory concentration (MIC90) of 1.56 mg/L against Pseudomonas syringae, surpassing several conventional antibiotics .
Q & A
Q. What are the most reliable synthetic routes for 1-methyl-1H-pyrazol-3-amine, and how do reaction conditions influence yield?
Basic Synthesis Methodology
The compound is commonly synthesized via condensation reactions. For example, reacting 3-aryl-2-(aminomethylene)-propannitrile derivatives with hydrazine salts in alcohols (e.g., methanol or ethanol) under reflux yields this compound derivatives . Another method involves coupling with sulfonyl chlorides (e.g., 1-methyl-1H-pyrazole-3-sulfonyl chloride) in anhydrous pyridine, achieving moderate yields (~38–69%) after purification via reverse-phase chromatography . Key factors affecting yield include solvent choice, stoichiometry of hydrazine, and temperature control during reflux.
Q. How is this compound structurally characterized in synthetic intermediates?
Basic Analytical Techniques
Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LCMS) are critical. For instance, NMR (DMSO-d6) reveals distinct peaks at δ 7.80 (d, J = 2.1 Hz, pyrazole H), 6.53 (d, J = 2.1 Hz, NH), and 3.88 (s, CH) . LCMS data (m/z 162.05 [M+1]) confirms molecular weight . X-ray diffraction is used for crystalline derivatives to resolve substituent positioning .
Q. What electrocatalytic applications leverage this compound?
Advanced Electrochemical Research
In metal-organic frameworks (MOFs), this compound undergoes electrooxidation to azo compounds with 89.8% Faraday efficiency and 90.8% selectivity, paired with H production . Operando XAFS reveals ligand defects in Ni-MOFs promote dynamic reconstruction, lowering the energy barrier of the rate-determining step (*Pyr-NH to *Pyr-N) . This contrasts with traditional chemical oxidation, which requires harsh reagents like NaOCl .
Q. How is this compound utilized in medicinal chemistry and drug development?
Advanced Pharmacological Applications
It serves as a key intermediate in synthesizing acetylenyl benzamide derivatives for glucokinase activators (anti-diabetic agents) . Substitution at the pyrazole ring (e.g., with aryl or sulfonamide groups) enhances bioactivity, as seen in NLRP3 inflammasome inhibitors . Structure-activity relationship (SAR) studies show that electron-donating substituents (e.g., methyl) improve metabolic stability .
Q. What mechanistic insights explain its reactivity in oxidative coupling reactions?
Advanced Mechanistic Analysis
Electrochemical oxidation via HOCl or HOBr involves a two-step process: (1) oxidation of the amine group to generate [Az–NH], followed by (2) radical coupling to form N–N bonds . Computational studies suggest the methyl group stabilizes intermediates through steric and electronic effects, reducing side reactions .
Q. How does ligand defect engineering in MOFs enhance its electrocatalytic performance?
Advanced Material Science
Ligand defects in Ni-MOFs facilitate dynamic reconstruction into Ni(OH)/NiOOH during electrooxidation, optimizing active sites for amine-to-azo conversion . Defect-rich MOFs exhibit 18.5× higher H yield than defect-free analogs, attributed to improved charge transfer and ligand reabsorption kinetics .
Q. What structural modifications improve its efficacy as a bioactive intermediate?
Advanced SAR Studies
Introducing electron-withdrawing groups (e.g., sulfonamides) at the pyrazole 3-position enhances binding to targets like CHK1 (IC = 0.4 nM) . Conversely, alkylation (e.g., ethyl or trifluoromethyl) increases lipophilicity, improving blood-brain barrier penetration for CNS agents .
Q. How do electrochemical and traditional synthesis methods compare for azo derivatives?
Advanced Comparative Analysis
Electrochemical synthesis (MOF-mediated) achieves >90% selectivity for azo products , whereas chemical methods using NaOCl/NaOBr yield ~70–85% with higher byproduct formation . Electrochemistry avoids stoichiometric oxidants, aligning with green chemistry principles .
Q. What strategies optimize selectivity in azo compound synthesis?
Advanced Process Optimization
pH control (neutral to slightly basic) minimizes over-oxidation to nitro derivatives. Using monolayer Ni-MOFs with tailored ligand defects increases selectivity to 90.8% by stabilizing the *Pyr-N intermediate . In contrast, homogeneous catalysts require additives (e.g., TEMPO) for similar outcomes .
Q. How does functionalization impact its role in MOF-based catalysts?
Advanced Functionalization Techniques
Functionalizing the amine group with electron-donating substituents (e.g., methyl) enhances MOF stability by reducing ligand leaching during electrooxidation . Defect engineering (e.g., partial ligand removal) increases surface area and active site accessibility, critical for high-turnover applications .
Properties
IUPAC Name |
1-methylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQNVSKBCVIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172522 | |
Record name | 1-Methyl-3-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-31-0 | |
Record name | 1-Methyl-3-aminopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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